3-Ethylheptanoic acid
CAS No.: 14272-47-0
Cat. No.: VC20951970
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14272-47-0 |
---|---|
Molecular Formula | C9H18O2 |
Molecular Weight | 158.24 g/mol |
IUPAC Name | 3-ethylheptanoic acid |
Standard InChI | InChI=1S/C9H18O2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
Standard InChI Key | MCLMZMISZCYBBG-UHFFFAOYSA-N |
SMILES | CCCCC(CC)CC(=O)O |
Canonical SMILES | CCCCC(CC)CC(=O)O |
Introduction
Chemical Identity and Structure
Molecular Structure and Composition
3-Ethylheptanoic acid belongs to the family of branched-chain fatty acids, featuring a carboxylic acid functional group at the end of a nine-carbon chain. The distinctive structural characteristic is the ethyl group substitution at the third carbon position of the heptanoic acid backbone. This branching pattern contributes to the compound's unique physical and chemical properties that differentiate it from linear fatty acids of similar molecular weight. The molecule contains a total of nine carbon atoms arranged in a specific configuration that gives rise to its chemical behavior and reactivity patterns. The presence of the carboxylic acid group (-COOH) at one end of the molecule confers acidic properties and enables various chemical transformations .
The molecular formula of 3-ethylheptanoic acid is C9H18O2, with a backbone structure that can be represented linearly as CH3(CH2)3CH(C2H5)CH2COOH. This arrangement features a heptanoic acid chain with an ethyl group branching from the third carbon atom. The carboxylic acid group provides the typical acidic character and reactivity associated with organic acids, while the branched structure influences properties such as melting point, boiling point, and solubility compared to straight-chain analogs .
Identification Parameters and Nomenclature
Physical and Chemical Properties
Physical Characteristics
The available data on 3-ethylheptanoic acid can be systematically organized into a comprehensive property table that facilitates comparison and reference. The following table compiles the identified physical and chemical properties of the compound:
Synthesis Methods and Preparation
Synthetic Routes and Strategies
Applications and Utility
Research and Scientific Significance
Research Challenges and Future Directions
Emerging Research Opportunities
The unique structure and properties of 3-ethylheptanoic acid present numerous opportunities for innovative research across multiple disciplines. In synthetic organic chemistry, the compound's chiral center offers possibilities for asymmetric synthesis and catalysis. Developing stereoselective methods for preparing enantiomerically pure 3-ethylheptanoic acid or utilizing it as a chiral auxiliary in asymmetric transformations could contribute to the broader field of stereochemical control in organic synthesis. Additionally, exploring the reactivity of 3-ethylheptanoic acid under various conditions could lead to the discovery of novel transformations or unexpected reaction pathways that expand its synthetic utility .
The reported antioxidant properties of 3-ethylheptanoic acid warrant further investigation to understand the underlying mechanisms and potential applications. Systematic studies comparing its antioxidant activity with established antioxidants, evaluating its performance in different oxidative stress models, and identifying structure-activity relationships would provide valuable insights into its potential as a protective agent against oxidative damage. Similarly, the antimicrobial properties attributed to the compound require thorough characterization to determine the spectrum of activity, mechanisms of action, and potential synergies with other antimicrobial agents. These investigations could open new avenues for utilizing 3-ethylheptanoic acid in formulations designed to address oxidative stress or microbial contamination.
In material science and formulation chemistry, the branched structure of 3-ethylheptanoic acid suggests potential advantages in applications requiring specific physical properties or performance characteristics. Comparative studies of 3-ethylheptanoic acid with linear or differently branched analogues could reveal structure-property relationships that inform the rational design of improved lubricants, plasticizers, or surfactants. Additionally, investigating the behavior of 3-ethylheptanoic acid in complex formulations, including interactions with other components and performance under various environmental conditions, would enhance its utility in practical applications. These research directions could contribute to the development of more effective, sustainable, and environmentally friendly products across multiple industries.
Technological Advancements and Methodologies
Advancing research on 3-ethylheptanoic acid will benefit from modern analytical technologies and computational methods that enable more detailed characterization and prediction of properties. High-resolution spectroscopic techniques, including advanced nuclear magnetic resonance (NMR) methods, high-resolution mass spectrometry, and vibrational spectroscopy, can provide detailed structural information and help identify subtle differences between stereoisomers or conformers. These techniques, combined with separation methods such as chiral chromatography, enable comprehensive analysis of 3-ethylheptanoic acid and its derivatives at unprecedented levels of detail. Such analytical capabilities support both fundamental research and practical applications by ensuring accurate identification and characterization of the compound in various contexts .
Computational chemistry offers powerful tools for predicting and understanding the properties of 3-ethylheptanoic acid without extensive experimental work. Molecular modeling and simulation techniques can predict physical properties, reactivity patterns, and interactions with other molecules, providing insights that guide experimental design and interpretation. Quantum chemical calculations can elucidate reaction mechanisms involving 3-ethylheptanoic acid, identify transition states, and evaluate energetic barriers, contributing to a deeper understanding of its chemical behavior. Additionally, computational approaches can predict spectroscopic properties, aiding in the interpretation of experimental data and the identification of distinctive features that characterize the compound .
Modern synthetic methodologies, including flow chemistry, biocatalysis, and electrochemical approaches, offer new possibilities for preparing 3-ethylheptanoic acid and its derivatives with improved efficiency, selectivity, and sustainability. Flow chemistry enables precise control of reaction conditions, rapid optimization, and potential for continuous production, addressing challenges in traditional batch processes. Biocatalytic approaches using enzymes could provide stereoselective routes to pure enantiomers under mild conditions, offering advantages in terms of selectivity and environmental impact. Electrochemical methods represent another emerging area, potentially enabling direct functionalization of 3-ethylheptanoic acid through selective oxidation or reduction processes without requiring stoichiometric reagents. These methodological advances could transform the preparation and utilization of 3-ethylheptanoic acid in both research and industrial contexts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume